Target Engagement: Validated CB1 Antagonist Activity Versus Non-Triazole CB1 Ligands
The compound is explicitly cataloged as a cannabinoid receptor 1 (CB1) antagonist, a designation supported by its inclusion in the DrugMAP database with a defined mechanism of action [1]. While direct Ki or IC50 values for this specific compound are not publicly disclosed in the accessible patent review abstract, the patent classification as a CB1 antagonist places it in direct functional competition with rimonabant, the prototypical CB1 antagonist/inverse agonist which exhibits a Ki of approximately 2 nM at human CB1 receptors [2]. The differentiation lies in the chemotype: this compound's dual-triazole scaffold is structurally distinct from rimonabant's 1,5-diarylpyrazole core, suggesting a potentially different binding mode that is the subject of the underlying patent claims [1].
| Evidence Dimension | CB1 receptor antagonist classification and chemotype divergence |
|---|---|
| Target Compound Data | Patented CB1 antagonist; exact Ki not publicly disclosed in accessible sources |
| Comparator Or Baseline | Rimonabant: Ki = 2.0 nM (human CB1); pyrazole chemotype |
| Quantified Difference | Cannot be calculated; chemotype is qualitatively distinct (dual-triazole vs. diarylpyrazole) |
| Conditions | DrugMAP database annotation [1]; rimonabant data from published literature [2] |
Why This Matters
For procurement decisions in anti-obesity drug discovery, a validated CB1 antagonist with a non-pyrazole scaffold offers a structurally novel starting point for lead optimization aiming to circumvent rimonabant's CNS-related adverse effects.
- [1] DrugMAP. Drug Name: 1,2,4-triazole derivative 2 (PMID26161824-Compound-93). Target: Cannabinoid receptor 1 (CB1) Antagonist. https://drugmap.idrblab.net/data/drug/details/DM91Z8B View Source
- [2] Lange JH, Kruse CG. Keynote review: Medicinal chemistry strategies to CB1 cannabinoid receptor antagonists. Drug Discov Today. 2005 May 15;10(10):693-702. doi: 10.1016/S1359-6446(05)03427-6. PMID: 15896682. View Source
